molecular formula C17H18N4O4S2 B11266822 3,5-dimethyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-sulfonamide

3,5-dimethyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B11266822
M. Wt: 406.5 g/mol
InChI Key: SOUFQNGGQZBQER-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-sulfonamide is a complex organic compound with a molecular formula of C19H22N4O4S2 This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the phenyl and sulfamoyl groups. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazine, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and reduce production costs. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-dimethyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-sulfonamide
  • 3,5-dimethyl-1-phenyl-N-(4-aminophenyl)-1H-pyrazole-4-sulfonamide
  • 3,5-dimethyl-1-phenyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its sulfamoyl group, in particular, is responsible for its potential therapeutic activities and its ability to participate in a wide range of chemical reactions.

Properties

Molecular Formula

C17H18N4O4S2

Molecular Weight

406.5 g/mol

IUPAC Name

3,5-dimethyl-1-phenyl-N-(4-sulfamoylphenyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C17H18N4O4S2/c1-12-17(13(2)21(19-12)15-6-4-3-5-7-15)27(24,25)20-14-8-10-16(11-9-14)26(18,22)23/h3-11,20H,1-2H3,(H2,18,22,23)

InChI Key

SOUFQNGGQZBQER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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